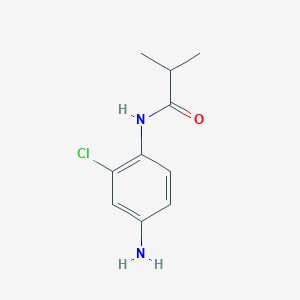

N-(4-amino-2-chlorophenyl)-2-methylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

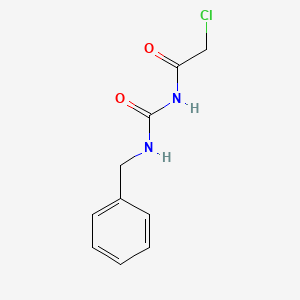

The compound "N-(4-amino-2-chlorophenyl)-2-methylpropanamide" is a chemical entity that can be categorized within the broader class of aromatic amides, which are compounds characterized by an amide group attached to an aromatic ring. This particular compound features a chlorophenyl group, indicating the presence of a chlorine atom on the aromatic ring, and a methylpropanamide moiety, suggesting a branched aliphatic chain attached to the nitrogen of the amide group.

Synthesis Analysis

The synthesis of related chlorophenyl carboxamide compounds has been reported in the literature. For instance, a series of N-(chlorophenyl)pyridinecarboxamides were synthesized by reacting substituted pyridinecarbonyl chlorides with aminochlorobenzenes under specific conditions . Another related compound, N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide, was synthesized starting from 4-chlorobenzenamine, indicating that chlorobenzenamines can serve as starting materials for such compounds . These methods could potentially be adapted for the synthesis of "N-(4-amino-2-chlorophenyl)-2-methylpropanamide" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of chlorophenyl carboxamide compounds has been extensively studied. For example, the crystal structures of a series of N-(chlorophenyl)pyridinecarboxamides were analyzed, revealing various hydrogen bonding interactions and molecular planarity influenced by intramolecular interactions . Similarly, the molecular geometries, bond lengths, and angles of another chlorophenyl compound were determined using density functional theory (DFT) calculations, which could be relevant for understanding the structure of "N-(4-amino-2-chlorophenyl)-2-methylpropanamide" .

Chemical Reactions Analysis

The reactivity of chlorophenyl carboxamides can be inferred from studies on similar compounds. For instance, the electrochemical properties of N-aryl ring substituted benzamide compounds were measured by cyclic voltammetry, which could provide insights into the redox behavior of "N-(4-amino-2-chlorophenyl)-2-methylpropanamide" . Additionally, the interaction of chlorophenyl carboxamides with other chemical entities, such as the formation of hydrogen bonds and other intermolecular interactions, has been documented .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorophenyl carboxamides have been characterized in several studies. Melting temperatures, lattice energy, molecular symmetry, and hydrogen bonding components have been analyzed to understand the physicochemical behavior of these compounds . The vibrational and electronic spectra of related compounds have been investigated using spectroscopic techniques, providing valuable information on the functional groups and electronic structure . Furthermore, the electronic properties, such as excitation energies, oscillator strengths, and frontier orbital energies, have been computed using TDDFT-B3LYP methodology, which could be relevant for the compound .

Scientific Research Applications

Anticonvulsant Properties

N-(4-amino-2-chlorophenyl)-2-methylpropanamide has been explored for its potential anticonvulsant properties. Studies have shown that certain compounds, including those related to N-(4-amino-2-chlorophenyl)-2-methylpropanamide, exhibit anticonvulsant activity, suggesting their potential use in treating seizures (Kubicki, Bassyouni, & Codding, 2000), (Scott et al., 1993), (Gunia-Krzyżak et al., 2017), (Eddington et al., 2000).

Antimicrobial Activity

The antimicrobial potential of N-(4-amino-2-chlorophenyl)-2-methylpropanamide has been investigated. Certain derivatives have demonstrated effectiveness against various bacterial and fungal strains, indicating its potential in antimicrobial therapy (J.V.Guna & D.M.Purohit, 2012), (Akbari et al., 2008), (Desai, Shihora, & Moradia, 2007).

Anti-Inflammatory and Antioxidant Effects

The compound has also been evaluated for its anti-inflammatory and antioxidant properties. Studies have indicated the effectiveness of certain related compounds in reducing inflammation and providing antioxidant benefits, which could have therapeutic applications (K. P. Kumar, K. Anupama, & K. A. Khan, 2008).

Antimalarial and Antitrypanosomal Activities

Research has explored the use of N-(4-amino-2-chlorophenyl)-2-methylpropanamide in antimalarial and antitrypanosomal therapies. Some derivatives have shown promising results against parasites like Plasmodium falciparum and Trypanosoma cruzi, highlighting its potential in treating these diseases (S. Parveen et al., 2005), (S. Kesten, J. Johnson, & L. M. Werbel, 1987).

CNS Depressant Activity

This compound has been studied for its central nervous system (CNS) depressant activity. The research suggests the potential for N-(4-amino-2-chlorophenyl)-2-methylpropanamide and its analogues to act as CNS depressants, which could have implications for treating various neurological disorders (S. Bhattacharjee, J. Saravanan, & S. Mohan, 2011).

Safety and Hazards

properties

IUPAC Name |

N-(4-amino-2-chlorophenyl)-2-methylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O/c1-6(2)10(14)13-9-4-3-7(12)5-8(9)11/h3-6H,12H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOVISBVJDBTJEM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=C(C=C(C=C1)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80359361 |

Source

|

| Record name | N-(4-amino-2-chlorophenyl)-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-amino-2-chlorophenyl)-2-methylpropanamide | |

CAS RN |

741271-91-0 |

Source

|

| Record name | N-(4-amino-2-chlorophenyl)-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(4-Chloro-3,5-dimethyl-phenoxy)-ethyl]-piperazine](/img/structure/B1331817.png)

![3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B1331828.png)

![6-Bromo-4H-imidazo[4,5-b]pyridine](/img/structure/B1331835.png)

![6-Morpholinobenzo[d]thiazol-2-amine](/img/structure/B1331860.png)